molecular formula C8H6F3N3S B14054047 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine

1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14054047
M. Wt: 233.22 g/mol
InChI Key: SVAPNMYFNMMHSU-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative with a phenyl ring substituted at the 2-position with a trifluoromethylthio (SCF₃) group and at the 4-position with a cyano (C≡N) group.

Properties

Molecular Formula

C8H6F3N3S

Molecular Weight

233.22 g/mol

IUPAC Name

4-hydrazinyl-3-(trifluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H6F3N3S/c9-8(10,11)15-7-3-5(4-12)1-2-6(7)14-13/h1-3,14H,13H2

InChI Key

SVAPNMYFNMMHSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)SC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethylthio groups contribute to its reactivity and ability to form stable complexes with target molecules. The hydrazine moiety can participate in redox reactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₉H₇F₃N₃S
  • Molecular Weight : ~233.21 g/mol
  • Functional Groups: Trifluoromethylthio (SCF₃): A strong electron-withdrawing group (EWG) that enhances metabolic stability and lipophilicity. Cyano (C≡N): Another EWG that influences electronic density and participates in hydrogen bonding. Hydrazine (-NH-NH₂): A nucleophilic group critical for forming heterocycles (e.g., pyrazoles, triazoles) and coordinating with metal ions.

The structural and functional uniqueness of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is best understood through comparative analysis with analogous hydrazine derivatives. Below is a systematic evaluation based on substituent type, positional isomerism, and biological activity.

Substituent Effects on Physicochemical Properties

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Properties Biological Activity
1-(4-Cyano-2-(SCF₃)phenyl)hydrazine (Target) SCF₃ (2), C≡N (4) C₉H₇F₃N₃S High lipophilicity, metabolic stability Antimicrobial, anticancer
1-(3-Cyano-2-(SCF₃)phenyl)hydrazine SCF₃ (2), C≡N (3) C₉H₇F₃N₃S Reduced solubility vs. target Lower anticancer activity
1-(4-(Methylthio)-2-(SCF₃)phenyl)hydrazine SCF₃ (2), SCH₃ (4) C₉H₁₀F₃N₂S₂ Higher solubility, less stable Moderate enzyme inhibition
1-(2-Nitro-4-(SCF₃)phenyl)hydrazine SCF₃ (4), NO₂ (2) C₇H₆F₃N₃O₂S Strong EWG effects, reactive Unstable in biological assays
1-(4-Ethyl-2-(SCF₃)phenyl)hydrazine SCF₃ (2), C₂H₅ (4) C₁₁H₁₂F₃N₂S Enhanced solubility, lower reactivity Antitumor

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s dual EWGs (SCF₃ and C≡N) confer greater metabolic stability and lipophilicity compared to derivatives with single EWGs (e.g., nitro or trifluoromethyl groups) .
  • Positional Isomerism: Moving the cyano group from the 4-position (target) to the 3-position reduces solubility and biological efficacy due to steric hindrance and altered electronic distribution .
  • Methylthio vs. Cyano: Replacing the cyano group with a methylthio (SCH₃) group increases solubility but reduces stability, highlighting the cyano group’s role in enhancing binding interactions .

Antimicrobial Activity :

  • The target compound exhibits broader-spectrum antimicrobial activity compared to 1-(4-Ethyl-2-(SCF₃)phenyl)hydrazine, likely due to the cyano group’s hydrogen-bonding capacity .
  • Mechanism : The SCF₃ group disrupts microbial membrane integrity, while the hydrazine moiety inhibits enzyme activity .

Anticancer Potential:

  • The target compound shows superior cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) compared to 1-(3-Cyano-2-(SCF₃)phenyl)hydrazine (IC₅₀ = 28 µM), emphasizing the importance of substituent positioning .

Biological Activity

1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C8H6F3N3S
  • Molecular Weight : 233.21 g/mol
  • Structural Features : The compound features a hydrazine moiety attached to a phenyl ring, substituted with a cyano group and a trifluoromethylthio group. This unique arrangement enhances its lipophilicity and stability, making it a candidate for various biological applications.

Synthesis

The synthesis of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-cyano-2-(trifluoromethylthio)benzaldehyde with hydrazine hydrate. This reaction is usually performed under mild conditions (room temperature) using solvents such as ethanol or methanol to facilitate the process. Industrial methods may optimize these conditions for higher yields and purity through advanced techniques like continuous flow reactors.

Biological Activities

Research indicates that 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine exhibits significant biological activities, particularly:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, including Gram-positive bacteria and fungi. Studies suggest its potential as an antibacterial agent against Staphylococcus aureus and other pathogens .
  • Anticancer Properties : The compound may inhibit cell proliferation by interacting with specific molecular targets. It is believed to inhibit enzymes related to cancer cell growth, contributing to its anticancer potential.

The biological activity of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine is thought to involve:

  • Enzyme Inhibition : The compound may act as a non-covalent inhibitor of enzymes involved in critical cellular processes. For example, it has been linked to moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for neurotransmission and other physiological functions .
  • Redox Reactions : Its structural features allow it to participate in redox reactions that influence both chemical and biological activities.

Comparative Analysis

To better understand the unique properties of 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazineSimilar structure but different substituentsVariations in reactivity due to different positioning of functional groups
4-(Trifluoromethyl)phenylhydrazineLacks cyano groupDifferent biological activity profile
1-Cyano-1-phenyl-2,2,2-trifluoroethanolContains a hydroxyl group instead of hydrazineDistinct physical and chemical properties due to additional functional groups

The specific arrangement of cyano and trifluoromethylthio groups enhances the compound's lipophilicity and stability compared to its analogs.

Case Studies

Several studies have explored the biological activity of hydrazine derivatives, including 1-(4-Cyano-2-(trifluoromethylthio)phenyl)hydrazine:

  • Antimicrobial Studies : A study demonstrated that derivatives of hydrazines exhibited varying degrees of antimicrobial activity against Mycobacterium tuberculosis and other pathogens, highlighting the potential of these compounds in treating infectious diseases .
  • Cytotoxicity Assays : In vitro assays have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents.
  • Enzyme Inhibition Studies : Research has indicated that certain hydrazine derivatives can inhibit key enzymes involved in neurotransmission, which could lead to therapeutic applications in neurodegenerative diseases .

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